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Compound of Interest

Compound Name:
5-Methyl-2-

(trifluoromethoxy)aniline

CAS No.: 151276-15-2

Cat. No.: B1322054

Get Quote

Executive Summary
Fluorinated anilines are critical bioisosteres in drug discovery, often deployed to modulate

metabolic stability and lipophilicity. However, their safety profiles differ significantly from their

chlorinated or brominated counterparts due to the unique strength of the carbon-fluorine (C-F)

bond and its electronic effects.

This guide provides a technical comparison of 2-fluoroaniline (2-FA), 3-fluoroaniline (3-FA), and

4-fluoroaniline (4-FA). Unlike heavier haloanilines, which frequently exhibit high mutagenicity

via rapid N-hydroxylation, fluorinated anilines generally display lower mutagenic potency but

distinct cytotoxicity profiles driven by oxidative stress and mitochondrial uncoupling.

Key Takeaway: The position of the fluorine atom dictates the toxicity mechanism. 2-FA exhibits

reduced basicity (pKa ~3.2), limiting lysosomal trapping, while 4-FA (pKa ~4.65) mimics

aniline's basicity but blocks para-hydroxylation, potentially shunting metabolism toward N-

oxidation pathways.
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Physicochemical & Toxicological Comparison
The cytotoxicity of fluoroanilines is governed by two primary factors: Lipophilicity (logP), which

drives cell permeability, and pKa, which influences intracellular distribution (ion trapping).

Table 1: Comparative Physicochemical Profile

Compound Structure
pKa
(Conjugate
Acid)

LogP
(Octanol/W
ater)

Boiling
Point

Metabolic
Alert

2-

Fluoroaniline

Ortho-

substituted

3.2 (Weak

Base)
1.26 182°C

Steric

hindrance

reduces N-

acetylation

rates.

3-

Fluoroaniline

Meta-

substituted

~3.5 (Weak

Base)
1.30 186°C

Inductive

electron

withdrawal

activates ring.

4-

Fluoroaniline

Para-

substituted

4.65 (Mod.

Base)
1.15 188°C

Blocks para-

hydroxylation

(major detox

route).

Aniline (Ref) Unsubstituted 4.60 0.90 184°C

Rapid para-

hydroxylation

to 4-

aminophenol.

Table 2: Toxicity & Mutagenicity Profile
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Endpoint 2-Fluoroaniline 4-Fluoroaniline
Reference
Standard (4-
Chloroaniline)

Ames Mutagenicity
Negative/Weakly

Positive

Weakly Mutagenic

(<150 rev/µmol)
Strongly Mutagenic

Primary Cytotoxicity

Mechanism

Oxidative Stress

(ROS)

ROS + Metabolic

Shunting

DNA Adduct

Formation

Hepatotoxicity Risk Moderate
High (due to N-

hydroxylation)
High

Hemotoxicity
Methemoglobinemia

inducer

Methemoglobinemia

inducer

Severe

Methemoglobinemia

Data Insight: 4-Fluoroaniline is often considered "weakly mutagenic" in Salmonella strains

(TA98/TA100) compared to the potent 4-chloroaniline. The C-F bond is too strong to be easily

displaced by glutathione, unlike C-Cl or C-Br, reducing the formation of reactive adducts via

oxidative dehalogenation.

Mechanisms of Action[2][3]
Understanding the mechanism is vital for interpreting cytotoxicity assays. Mere cell death

(LC50) does not distinguish between necrosis (membrane rupture) and apoptosis (programmed

death via mitochondrial stress).

Pathway Analysis: Metabolic Activation
The toxicity of anilines requires metabolic activation by Cytochrome P450 (CYP450) enzymes.

Detoxification: Ring hydroxylation (usually at the para position) creates water-soluble

metabolites. 4-FA blocks this route.
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Toxification: N-hydroxylation creates N-hydroxy-fluoroaniline, which oxidizes to the

electrophilic nitroso-fluoroaniline. This species cycles with hemoglobin (causing

methemoglobinemia) and depletes cellular Glutathione (GSH).
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Figure 1: Metabolic branching of fluoroanilines. Note that 4-fluoroaniline blocks the green

"Detox" pathway, forcing flux toward the red "Toxic" N-hydroxylation pathway.

Experimental Protocols for Safety Assessment
To objectively compare these compounds, simple viability assays (like MTT) are insufficient due

to the volatile nature of fluoroanilines and their specific mitochondrial effects.

A. The "Sealed" Resazurin Assay (Hepatocytes)
Why this protocol? Fluoroanilines have high vapor pressures (approx. 1 mmHg at 20°C). Open-

plate incubations lead to "evaporation effects," causing false negatives (underestimation of

toxicity). Resazurin is preferred over MTT as it does not require solubilization steps that can

release volatile toxins.

Protocol Steps:

Cell Seeding: Seed primary rat hepatocytes or HepG2 cells at

cells/well in collagen-coated 96-well plates. Allow attachment for 24h.

Chemical Preparation:
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Dissolve fluoroaniline isomers in DMSO (Stock: 100 mM).

Dilute in serum-free medium to final concentrations (1–1000 µM).

Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

Exposure (The Sealed System):

Aspirate media and apply treatment solutions.

Seal plates with a gas-permeable adhesive film (e.g., Breathe-Easy®) to prevent cross-

well contamination via volatility while allowing

exchange.

Incubate for 24h at 37°C.

Readout:

Add Resazurin solution (final conc. 44 µM).

Incubate 2–4 hours.

Measure Fluorescence (

).

B. ROS Generation Assay (Mechanistic Validation)
To confirm if cytotoxicity is driven by oxidative stress (typical for 4-FA):

Pre-load cells with DCFH-DA (10 µM) for 30 mins.

Wash cells with PBS.

Treat with fluoroaniline isomer.[1]

Measure kinetics of fluorescence increase over 4 hours.

Expectation: 4-FA > 3-FA > 2-FA in ROS generation rates.
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3. Exposure Phase (Critical)
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Figure 2: Validated workflow for testing volatile organic amines. The sealing step is critical to

prevent false IC50 values.
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Strategic Recommendations for Drug Design
When selecting a fluoroaniline isomer for a drug candidate scaffold:

Select 2-Fluoroaniline (Ortho) for Safety: If the aniline nitrogen is not required for H-bonding,

the ortho-fluorine provides steric protection against metabolic N-acetylation and generally

shows lower ROS generation. Its lower pKa (3.2) reduces lysosomal accumulation.

Handle 4-Fluoroaniline (Para) with Caution: While it offers excellent metabolic stability

against ring oxidation, it risks shunting metabolism toward the toxic N-hydroxylation pathway.

Always screen 4-FA derivatives for methemoglobinemia potential early in the cascade.

Genotoxicity Screening: Despite being "weak" mutagens, all fluoroanilines should be

screened in the Ames Test (Strain TA98/TA100) with and without S9 metabolic activation, as

their metabolites can still interact with DNA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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